

# Bergapten pharmacology and toxicology profile

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An In-depth Technical Guide on the Pharmacology and Toxicology Profile of **Bergapten**

## Introduction

**Bergapten** (5-methoxypsoralen, 5-MOP) is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by numerous plant species.[1] It is predominantly found in the essential oils of citrus fruits, particularly bergamot orange, as well as in plants from the carrot family (Apiaceae).[1] As the first furanocoumarin to be isolated and identified in 1834, **bergapten** has been the subject of extensive research.[1]

Therapeutically, **bergapten** is most recognized for its potent photosensitizing properties, which are utilized in photochemotherapy (PUVA - Psoralen + UVA) for treating skin disorders like psoriasis and vitiligo.[2][3][4][5] Beyond its dermatological applications, **bergapten** exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and metabolic effects.[2][6][7] These diverse biological actions are attributed to its ability to modulate a variety of cellular signaling pathways.[2][4]

However, the therapeutic potential of **bergapten** is accompanied by significant toxicological concerns, primarily its phototoxicity, genotoxicity, and potential carcinogenicity.[1][7] It is also a notable inhibitor of cytochrome P450 enzymes, leading to a high potential for drug-drug interactions.[1][8] This guide provides a comprehensive technical overview of the pharmacology, pharmacokinetics, toxicology, and key experimental methodologies related to **bergapten**, intended for researchers, scientists, and professionals in drug development.

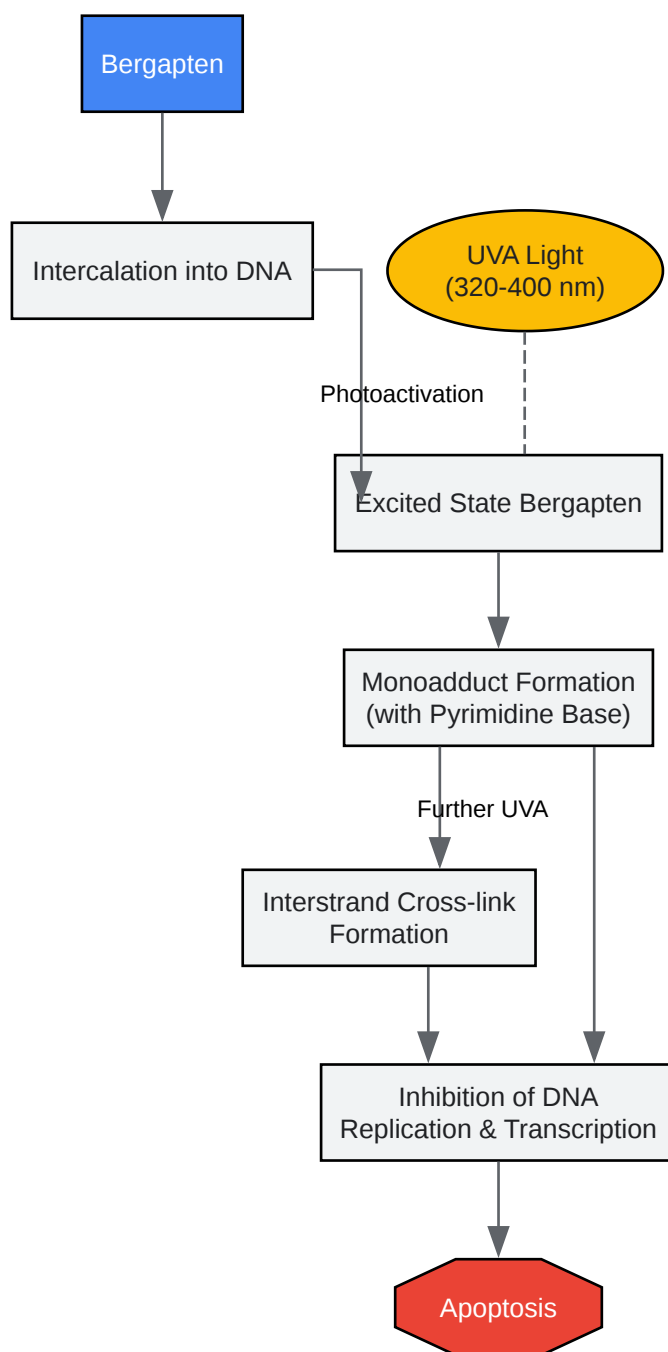
## Pharmacology

**Bergapten**'s pharmacological effects are multifaceted, stemming from its interaction with numerous molecular targets and signaling cascades. Its activity can be both dependent and independent of photoactivation.

## Mechanisms of Action

2.1.1 Photochemotherapy and DNA Interaction When combined with Ultraviolet A (UVA) radiation, **bergapten**'s primary mechanism involves the inhibition of DNA synthesis and cell proliferation.<sup>[9]</sup> The process unfolds as follows:

- Intercalation: **Bergapten** intercalates between the base pairs of DNA.
- Photoactivation: Upon absorption of UVA photons (action spectrum peak at 335-350 nm), the **bergapten** molecule becomes excited.<sup>[9][10]</sup>
- Adduct Formation: The activated molecule forms covalent bonds with pyrimidine bases, particularly thymine, creating monoadducts.
- Cross-linking: With further UVA exposure, some monoadducts can react with a second pyrimidine base on the opposite DNA strand, forming interstrand cross-links.<sup>[9]</sup>
- Cellular Consequences: These DNA lesions inhibit replication and transcription, disrupt RNA synthesis, and ultimately induce cell cycle arrest and apoptosis (programmed cell death), which is beneficial in hyperproliferative disorders like psoriasis.<sup>[1][9]</sup>

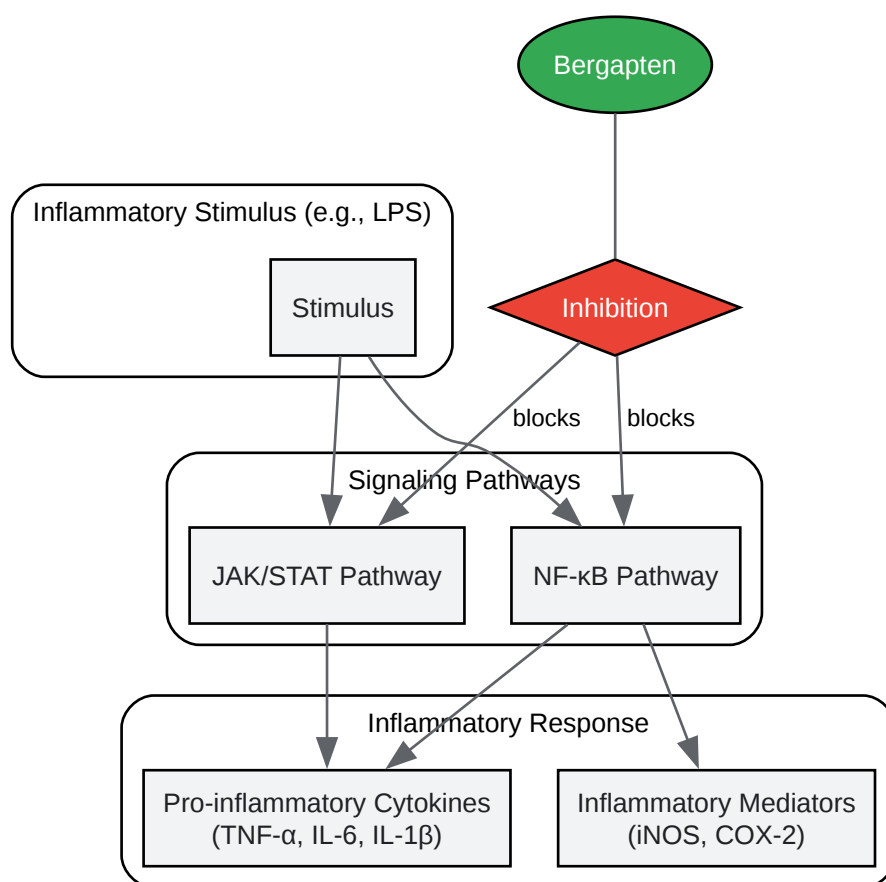


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Caption: PUVA mechanism of **bergapten** action.

2.1.2 Anti-inflammatory Activity **Bergapten** demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[4]  
[6]

- **NF-κB and JAK/STAT Pathway Inhibition:** It suppresses the activation of nuclear factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are critical for transcribing pro-inflammatory genes.[4][6][11]
- **Cytokine and Mediator Suppression:** **Bergapten** inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[4][6][12] It also reduces the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby decreasing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[6][12]

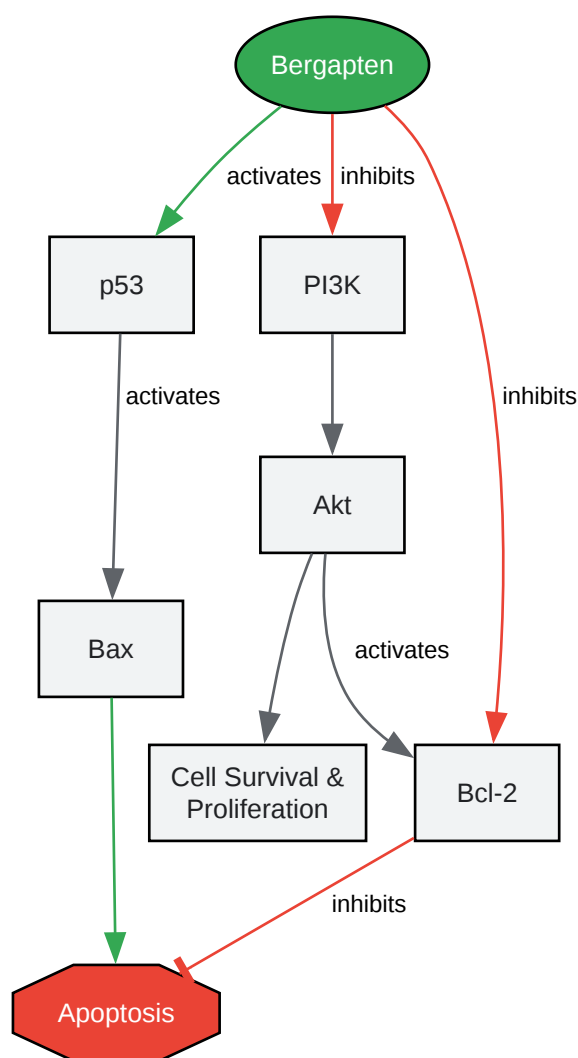


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Caption: Anti-inflammatory signaling pathways inhibited by **bergapten**.

**2.1.3 Anticancer Activity** **Bergapten** exhibits anticancer properties, both with and without photoactivation, through the modulation of pathways controlling cell survival, proliferation, and death.[2][4]

- **PI3K/Akt Pathway Inhibition:** It inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival.[4][13][14][15] This inhibition promotes apoptosis.
- **Induction of Apoptosis:** **Bergapten** stimulates apoptosis by upregulating the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[4][13][14] This shifts the Bax/Bcl-2 ratio to favor cell death.
- **Induction of Autophagy:** In breast cancer cells, **bergapten** has been shown to induce autophagy, a cellular self-degradation process, by up-regulating the PTEN gene.[1][13]
- **Modulation of Other Pathways:** It also interacts with other pathways, such as activating Liver X Receptors (LXRs) to inhibit liver carcinogenesis and attenuating GSK-3 $\beta$  signaling in thyroid cancer cells.[13][14][15]



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Caption: Key anticancer signaling pathways modulated by **bergapten**.

**2.1.4 Cytochrome P450 Inhibition** **Bergapten** is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately 50% of drugs.[8][16][17][18] This inhibition is a primary cause of the "grapefruit effect," where the consumption of grapefruit juice can alter the pharmacokinetics of co-administered drugs. [16][17] **Bergapten** can act as both a reversible and an irreversible (mechanism-based) inhibitor, which can lead to significant drug-drug interactions.[18][19]

## Pharmacokinetics

The clinical efficacy and safety of **bergapten** are influenced by its pharmacokinetic profile.

**2.2.1 Absorption and Bioavailability** Oral bioavailability of **bergapten** is generally lower than its isomer, 8-methoxypsoralen (8-MOP).[2][3] However, it causes fewer side effects, which may permit the administration of higher doses.[2][3] Bioavailability is dose-linear and can be significantly improved by formulation; micronized preparations achieve maximum plasma concentrations (C<sub>max</sub>) that are 3 to 4 times higher and in a shorter time (t<sub>max</sub>) compared to unmicronized forms.[2]

**2.2.2 Distribution, Metabolism, and Excretion** Pharmacokinetic studies indicate that **bergapten** can cross the blood-brain barrier, suggesting its potential for treating neurological diseases.[6][7] It is metabolized by hepatic enzymes, primarily the CYP450 system, which it also inhibits.[6][8] Excretion studies in rats have been performed to characterize its elimination from the body.[20]

## Quantitative Pharmacological and Toxicological Data

### Table 1: Pharmacokinetic Parameters of Oral Bergapten (1.2 mg/kg) in Humans

| Formulation   | Cmax (ng/mL) | tmax (h)    | AUC (ng·h/mL) | Reference |
|---|--------------|-------------|---------------|-----------|
| Unmicronized  | ~50 - 80     | 3.04 - 3.82 | Not Described | [2]       |
| Micronized  | ~160 - 250   | 0.86 - 2.70 | Not Described | [2]       |
| Liquid Suspension   | 164          | 2.13        | 647           | [2]       |
| Data compiled from studies cited in Quetglas-Llabrés et al., 2022.[2] |              |             |               |           |

**Table 2: In Vitro Anticancer Activity (IC50) of Bergapten (Non-UVA Activated)**

| Cell Line  | Cancer Type               | IC50 (μM) | Reference |
|--|---------------------------|-----------|-----------|
| Saos-2   | Osteosarcoma              | 40.05     | [21]      |
| HOS  | Osteosarcoma              | ~240      | [21]      |
| HeLa   | Cervical Cancer           | 43.5      | [21]      |
| MK-1   | Gastric Cancer            | 193.0     | [21]      |
| HT-29  | Colorectal Adenocarcinoma | 332       | [21]      |
| SW620  | Colorectal Adenocarcinoma | 345.5     | [21]      |
| BCPAP  | Papillary Thyroid Cancer  | ~10-15    | [14]      |
| Effective concentration range, not a precise IC50 value. |                           |           |           |

**Table 3: In Vitro CYP450 Inhibition by Bergapten**

| Enzyme System          | Substrate  | IC50 (μM) | Inhibition Type | Reference |
|------------------------|------------|-----------|-----------------|-----------|
| Rat Liver Microsomes   | Macitentan | 3.84      | Competitive     | [22]      |
| Human Liver Microsomes | Macitentan | 17.82     | Competitive     | [22]      |
| Recombinant CYP3A4     | Macitentan | 12.81     | Competitive     | [22]      |

**Table 4: Acute Toxicity of Bergapten**

| Species      | Route | Dose       | Observation   | Reference |
|--------------|-------|------------|---|-----------|
| Rat (female) | Oral  | 2000 mg/kg | No mortality or signs of toxicity observed over 24 hours. | [23]      |

## Toxicology Profile

The toxicological properties of **bergapten** are a critical consideration for its therapeutic use.

- **Phototoxicity:** **Bergapten** is a potent photosensitizer.[1] Topical contact with plants containing **bergapten**, followed by sun exposure, can lead to phytophotodermatitis, a severe skin inflammation with blistering and hyperpigmentation.[1][5][24] It is considered the primary phototoxic agent responsible for citrus-induced phytophotodermatitis.[1][5]
- **Genotoxicity and Mutagenicity:** Through its mechanism of forming DNA adducts and cross-links, **bergapten** is inherently genotoxic.[9][25] It is a potent inducer of chromosome aberrations and has demonstrated mutagenic effects in various assays.[1][5][26]
- **Carcinogenicity:** The International Agency for Research on Cancer (IARC) has classified **bergapten** as "probably carcinogenic to humans" (Group 2A).[1][5] There is sufficient evidence of its carcinogenicity in animals.[1][5] Furthermore, long-term PUVA therapy is



associated with an increased risk of skin cancers, including squamous cell carcinoma and melanoma.[21][27]

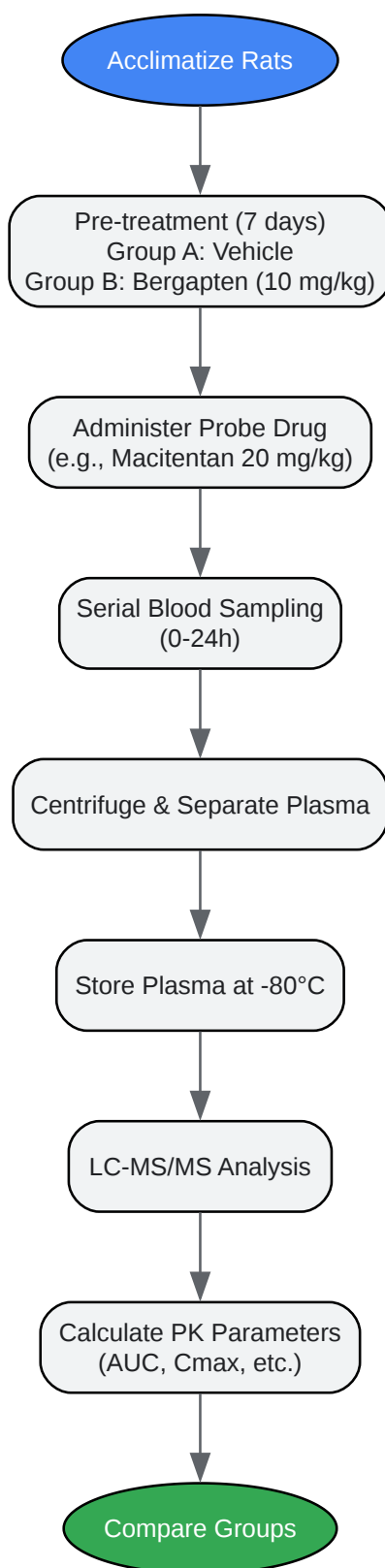
- **Drug-Drug Interactions:** As a significant inhibitor of CYP3A4 and other CYP isozymes, **bergapten** can dramatically increase the plasma concentrations of co-administered drugs that are substrates for these enzymes.[8][16][22] This can lead to increased toxicity and adverse drug events.

## Key Experimental Protocols

### Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study to evaluate the effect of **bergapten** on the pharmacokinetics of another drug (e.g., macitentan).

- **Animal Model:** Male Sprague-Dawley rats are used and divided into a control group and an experimental group (n=6 per group).
- **Dosing Regimen:** The experimental group is pretreated with **bergapten** (e.g., 10 mg/kg, oral gavage) daily for 7 days. The control group receives the vehicle (e.g., 0.5% CMC-Na).
- **Drug Administration:** On day 7, 30 minutes after the final pretreatment dose, all rats are administered the probe drug (e.g., macitentan, 20 mg/kg, oral gavage).
- **Blood Sampling:** Blood samples (~0.2 mL) are collected from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- **Sample Processing:** Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min) and stored at -80°C.
- **Bioanalysis:** Plasma concentrations of the drug and its metabolites are quantified using a validated LC-MS/MS method following a liquid-liquid extraction procedure.
- **Data Analysis:** Pharmacokinetic parameters (C<sub>max</sub>, t<sub>max</sub>, AUC, CL/F) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).



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Caption: Experimental workflow for an in vivo pharmacokinetic study.

## Protocol: MTT Assay for In Vitro Cytotoxicity

- **Cell Culture:** Human cancer cells (e.g., BCPAP thyroid cancer cells) are seeded into 96-well plates at a density of  $1 \times 10^4$  cells/well and incubated for 24 hours to allow attachment.
- **Compound Treatment:** Cells are treated with various concentrations of **bergapten** (e.g., 0, 5, 10, 15, 20  $\mu\text{M/mL}$ ) dissolved in DMSO (final concentration  $<0.1\%$ ) and incubated for a specified period (e.g., 24 or 48 hours).
- **MTT Addition:** After incubation, 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at  $37^\circ\text{C}$ .
- **Formazan Solubilization:** The medium is removed, and 150  $\mu\text{L}$  of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The  $\text{IC}_{50}$  value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

## Protocol: In Vitro CYP450 Inhibition Assay

- **System Preparation:** Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP3A4) are used as the enzyme source.
- **Incubation Mixture:** A typical incubation mixture in a microcentrifuge tube contains phosphate buffer (pH 7.4), the enzyme source, a specific probe substrate for the CYP isoform (e.g., midazolam for CYP3A4), and varying concentrations of the inhibitor (**bergapten**).
- **Pre-incubation:** The mixture is pre-incubated at  $37^\circ\text{C}$  for a few minutes to equilibrate.
- **Reaction Initiation:** The reaction is initiated by adding an NADPH-generating system.
- **Incubation:** The reaction is allowed to proceed at  $37^\circ\text{C}$  for a specific time, ensuring it remains within the linear range of metabolite formation.

- **Reaction Termination:** The reaction is stopped by adding a quenching solution, typically ice-cold acetonitrile, which may also contain an internal standard for analysis.
- **Sample Processing:** The mixture is centrifuged to pellet the protein, and the supernatant is transferred for analysis.
- **Analysis:** The formation of the metabolite from the probe substrate is quantified using LC-MS/MS.
- **Data Analysis:** The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The data is plotted, and the IC50 value is determined by non-linear regression.

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